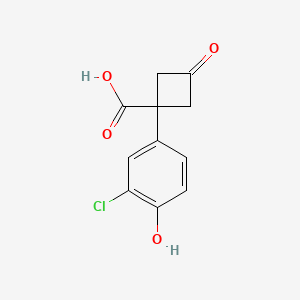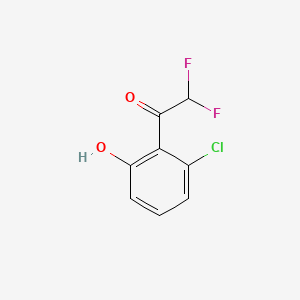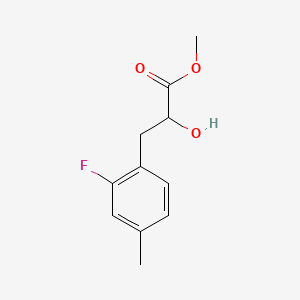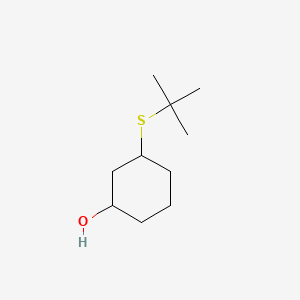
3-(tert-butylsulfanyl)cyclohexan-1-ol,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylsulfanyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol structure with a tert-butylsulfanyl group attached to the third carbon atom. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Reaction Steps: The cyclohexanone undergoes a thiol-ene reaction with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form the corresponding sulfide.
Purification: The resulting mixture is then purified to isolate the desired diastereomers.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields.
Purification Techniques: Techniques such as column chromatography or crystallization are employed to obtain the pure diastereomeric mixture.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfide group.
Substitution: Substitution reactions can occur at the sulfide or hydroxyl groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction Products: Cyclohexanol derivatives.
Substitution Products: Various substituted cyclohexanols and sulfides.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which 3-(tert-butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. Generally, it may interact with molecular targets through binding to enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
3-(tert-Butylsulfanyl)phenol: Similar structure but with a phenolic group instead of cyclohexanol.
3-(tert-Butylsulfanyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: The presence of the cyclohexanol group in 3-(tert-butylsulfanyl)cyclohexan-1-ol distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H20OS |
|---|---|
Molecular Weight |
188.33 g/mol |
IUPAC Name |
3-tert-butylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
DYBWEPJTDUSHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


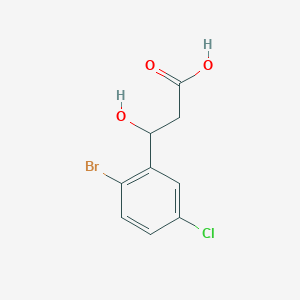
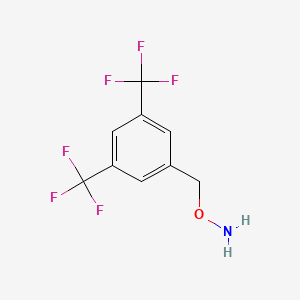
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
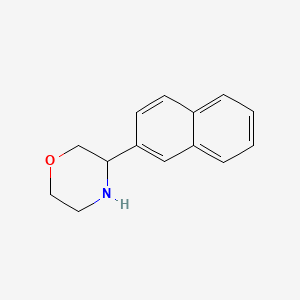
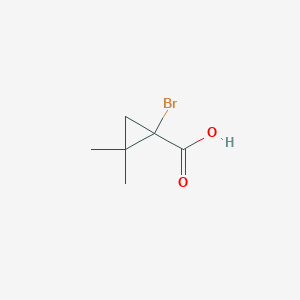
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)
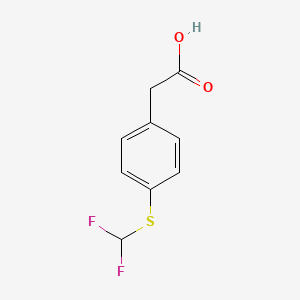
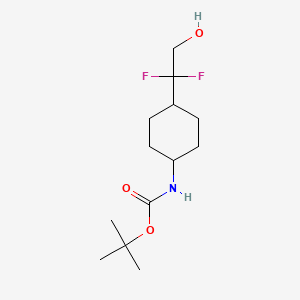
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
